Potassium sulfate

描述

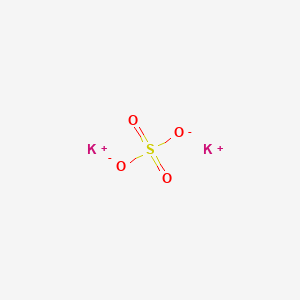

Structure

2D Structure

属性

IUPAC Name |

dipotassium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBMLCTZGSZBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SO4, K2O4S | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7646-93-7 (potassium-H2SO4[1:1]) | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029701 | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystals or crystalline powder, Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1689 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4, 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC, INSOL IN ACETATE, CARBON DISULFIDE, Solubility in water, g/100ml at 25 °C: 12 | |

| Record name | POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66, 2.66 g/cm³ | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER, COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS | |

CAS No. |

7778-80-5 | |

| Record name | Potassium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K573LC5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1067 °C | |

| Record name | POTASSIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Production Methodologies of Potassium Sulfate

Innovative Mineral Processing and Extraction Techniques

Recent advancements in mineral processing have focused on enhancing the efficiency of extracting potassium sulfate (B86663) from its natural sources and creating value from industrial byproducts. These innovations aim to improve yields, reduce energy consumption, and minimize environmental impact.

Refinement of Langbeinite and Schoenite Processing for K₂SO₄ Production

Langbeinite (K₂SO₄·2MgSO₄) and schoenite (K₂SO₄·MgSO₄·6H₂O) are important natural sources for potassium sulfate production. Traditional processing involves complex and energy-intensive steps. However, recent refinements are making the process more efficient.

Langbeinite can be processed through various routes. It is sometimes concentrated by dissolving more soluble minerals like halite and sylvite. 911metallurgist.com A notable improvement in processing involves reacting langbeinite ore with potassium chloride in an aqueous solution to crystallize this compound. google.com A key innovation in this process is the treatment of the resulting mother liquor. Instead of using energy-intensive evaporation, sodium chloride is added to the liquor in a "salting out" step. This causes potassium chloride to precipitate, which can then be recycled back into the primary reaction. This method avoids contaminating the recovered KCl with sodium chloride by controlling the amount added to stay below the saturation point. google.com

Valorization of Mining Waste for this compound Synthesis

The conversion of mining and industrial waste into valuable products is a cornerstone of a circular economy. Significant progress has been made in utilizing waste streams for the synthesis of high-purity this compound.

The extraction of lithium from clay deposits generates significant mining waste. Recent studies have demonstrated the feasibility of repurposing this waste, specifically from Zero Liquid Discharge (ZLD) systems, to produce high-value this compound fertilizer. acs.orgacs.org The waste stream from lithium clay extraction is rich in this compound. figshare.com Through straightforward crystallization and metathesis reactions, K₂SO₄ with over 90% purity has been successfully isolated from this waste. acs.orgfigshare.com

Two primary pathways have been explored for this valorization process:

A three-step crystallization method that involves an intermediate glaserite (3K₂SO₄–Na₂SO₄) step. acs.org

A more efficient two-step crystallization method that incorporates a potassium chloride (KCl) metathesis reaction. acs.org

Technoeconomic analysis indicates that the two-step pathway with KCl addition is the more viable option. acs.org This process effectively upgrades lower-value KCl to premium K₂SO₄ while remediating a waste stream. acs.org

| Two-Step with KCl Metathesis | 320.1 g of ZLD salt + 60.0 g of KCl | 33.5 g | 31.8% acs.org |

Sodium sulfate is a common and low-value byproduct from various industrial processes, including battery manufacturing. tandfonline.comacs.org The Glaserite process is a well-established method for converting this waste into high-value this compound. tandfonline.comresearchgate.net The process is typically a two-stage operation where sodium sulfate first reacts with potassium chloride to form glaserite (NaK₃(SO₄)₂), an intermediate double salt. In the second stage, the glaserite reacts further with potassium chloride to yield this compound. researchgate.net

Process modeling and optimization studies have been conducted to improve the industrial application of this method. For a process treating seven metric tons per hour of sodium sulfate, an optimized feed strategy was determined to be 3.0 MT/hr of KCl to the glaserite reactor and 4.5 MT/hr to the K₂SO₄ reactor to maximize yield and minimize water use. tandfonline.com Research also indicates that ambient temperatures are preferable for the K₂SO₄ reactor for optimal yield. tandfonline.com

Alternative single-stage processes have also been developed. One such method involves reacting sodium sulfate with potassium chloride in an aqueous solution at 20-25°C. This approach can produce this compound with approximately 96% purity. researchgate.net Another innovative process avoids the intermediate glaserite step entirely, allowing for this compound production in a single step with high yields for both sulfate and potassium chloride. google.com

Table 2: Process Parameters for Sodium Sulfate Waste Conversion

| Process Type | Key Reactants | Operating Temperature | Reported Purity / Yield |

|---|---|---|---|

| Two-Stage Glaserite Process | Na₂SO₄, KCl | Ambient temperature preferred for K₂SO₄ reactor tandfonline.com | Optimized for maximum yield tandfonline.com |

| Single-Stage Conversion | Na₂SO₄, KCl | 20-25 °C researchgate.net | ~96% K₂SO₄ purity researchgate.net |

Lithium Clay Waste Repurposing

Extraction from Brine Resources (e.g., Lop Nur Salt Lake)

Lop Nur Salt Lake in China is the country's largest potassium brine deposit and is characterized as a magnesium sulfate sub-type brine. scientific.netresearchgate.net The extraction of this compound from this resource presents unique challenges, most notably a severe shortage of fresh water. scientific.net

The main industrial producer in the region, SDIC Xinjiang Lop Nur Potash Co. Ltd., has successfully commercialized production, making China less reliant on imports. news.cn The company developed a fully water-soluble this compound fertilizer and holds numerous patents on salt lake resource extraction. news.cn Further refinements include a dissolving-crystallizing purification process that can remove insoluble impurities and increase the purity of the final K₂SO₄ product to 100%. rsc.org

Chemical Conversion and Reaction Pathway Optimization

Another pathway involves the conversion of phosphogypsum (a byproduct of phosphoric acid production) with potassium chloride. Research has shown that in the presence of additives like ammonia (B1221849) and isopropanol, a potassium chloride conversion yield of 97.3% can be achieved. scribd.com

More eco-friendly approaches are also being explored. One novel method investigates the synthesis of diethylamine (B46881) sulfate as a critical intermediate. This pathway eliminates the need for high-temperature furnaces, thereby reducing energy consumption and minimizing environmental impact, which facilitates a more scalable and eco-friendly industrial production of this compound. researchgate.net The green production of this compound has also been demonstrated via the hydrothermal carbonization of carrageenan, a seaweed extract. In this process, the sulfate groups inherent to the carrageenan structure, which are neutralized by potassium ions, are released to form water-soluble this compound. asianpubs.org

Mannheim Process Enhancements and Modifications

The Mannheim process, a cornerstone of this compound production, involves the reaction of potassium chloride with sulfuric acid at high temperatures. made-in-china.comaldfrp.com The fundamental two-step reaction first forms potassium bisulfate, which then reacts with additional potassium chloride to yield this compound and hydrogen chloride. made-in-china.com

Recent advancements have focused on improving the efficiency and sustainability of this process. A key modification involves a "non-returning process" which aims to eliminate the need to recycle unreacted potassium chloride and intermediate products. google.com This is achieved by carefully controlling reaction conditions, such as using 98% sulfuric acid at a theoretical dosage of 80%-110% and maintaining a reaction temperature between 400-600°C. google.com This modification can reportedly increase the production capacity of a single Mannheim furnace by 50%. google.com

Improvements in furnace design and materials of construction are also central to enhancing the process. made-in-china.comaldfrp.com Modern Mannheim furnaces incorporate materials resistant to high-temperature corrosion and have improved heat transfer capabilities, leading to more uniform heating, complete reactions, and lower energy consumption. made-in-china.comaldfrp.com Additionally, sophisticated Distributed Control Systems (DCS) are used to precisely manage the input of raw materials like sulfuric acid, ensuring stable and efficient operation. made-in-china.com The handling of the hydrogen chloride byproduct has also seen improvements, with advanced absorption systems enhancing the efficiency of hydrochloric acid production and mitigating environmental impact. aldfrp.com

Conversion of Potassium Chloride and Ammonium (B1175870) Sulfate

An alternative route to this compound involves the conversion of potassium chloride and ammonium sulfate in an aqueous solution. ju.edu.joe3s-conferences.org This method presents a viable alternative to the high-temperature Mannheim process. The core of this process is a double displacement reaction where this compound and ammonium chloride are formed. google.com

The efficiency of the conversion process is highly dependent on the molar ratio of the reactants. Research indicates that a stoichiometric ratio of 1:1 for potassium chloride to ammonium sulfate is optimal for achieving a high yield and quality of this compound. ju.edu.joresearchgate.net One study found that under optimal conditions, including this 1:1 molar ratio, a this compound yield of approximately 78% can be achieved. ju.edu.joresearchgate.net Further processing of the mother liquor can increase the total yield to about 95%. ju.edu.joresearchgate.net

The reaction is typically carried out in a stirred tank reactor at moderately low temperatures. ju.edu.joresearchgate.net Key parameters influencing the reaction dynamics include temperature, reaction time, and agitation speed. Studies have identified optimal conditions to be a reaction temperature of 60°C, a reaction time of one hour, and specific agitation speeds for the reactor and crystallizer. ju.edu.joresearchgate.net The process involves dissolution of the reactants, reaction, evaporation to concentrate the solution, crystallization of this compound, followed by centrifuging and drying. ju.edu.joresearchgate.net The yield of this compound is sensitive to the amount of water evaporated and the crystallization temperature, with lower temperatures generally favoring higher yields. ju.edu.jo

Stoichiometric Ratio Optimization

Electrodialysis Metathesis for Chloride-Free Potash Fertilizers

Electrodialysis Metathesis (EDM) is an emerging, environmentally friendly technology for producing chloride-free potassium fertilizers. researchgate.netsemanticscholar.org This process utilizes ion-exchange membranes and an electric field to facilitate a double displacement reaction, for instance, between potassium chloride and sodium sulfate, to produce this compound and sodium chloride. researchgate.netdeswater.com A key advantage of EDM is its ability to produce high-purity products with lower energy consumption compared to traditional methods. researchgate.netsemanticscholar.org

The process involves a stack of alternating cation and anion exchange membranes. acs.org In a typical setup for this compound production, a potassium chloride solution and a sulfate salt solution (like sodium sulfate) are fed into different compartments. deswater.comacs.org Under the influence of an electric field, potassium ions migrate through the cation exchange membranes and sulfate ions migrate through the anion exchange membranes into a product stream, forming this compound. acs.org

Research has demonstrated the feasibility of continuously producing a high-concentration this compound solution with a purity of 93.4%–96.5%. deswater.com The performance of the EDM process is influenced by parameters such as current density, operating voltage, and feed concentrations. researchgate.netsemanticscholar.org For instance, increasing current density can improve product purity but also increases energy consumption. researchgate.net The combination of EDM with other technologies like nanofiltration can further enhance the purity and concentration of the final this compound product. researchgate.net

Single-Stage vs. Multi-Stage Conversion Processes

The production of this compound from raw materials like sodium sulfate and potassium chloride can be carried out in either single-stage or multi-stage processes.

A single-stage process aims to achieve the conversion in a single reaction step. For example, a process has been developed to convert sodium sulfate and potassium chloride to this compound in an aqueous solution at 20-25°C. researchgate.net This process requires a high excess of potassium chloride to achieve a high conversion rate of sodium sulfate (above 96-99%). chempap.org The resulting this compound can contain about 96% K₂SO₄. researchgate.net

Multi-stage processes , on the other hand, break down the conversion into several steps. For instance, a two-stage process might first involve the reaction of Glauber's salt (sodium sulfate) with potassium chloride to form a potassium-magnesium sulfate double salt (schoenite), which is then further processed to yield this compound. google.com Another multi-stage approach involves a primary transformation, followed by evaporation and a secondary transformation to obtain the final product. google.com While potentially more complex, multi-stage processes can offer better control over product purity and may be more efficient in terms of raw material utilization. epa.gov The choice between a single-stage and a multi-stage process often depends on the specific raw materials, desired product quality, and economic considerations.

Eco-Friendly Approaches to K₂SO₄ Synthesis

In response to the environmental concerns associated with traditional production methods, several eco-friendly approaches to this compound synthesis are being explored. These methods focus on using renewable resources, reducing energy consumption, and minimizing waste generation.

One novel approach involves the hydrothermal carbonization of carrageenan, a seaweed extract. asianpubs.org In this process, the sulfate ester groups in the carrageenan are released and combine with potassium ions already present in the seaweed to form this compound. asianpubs.org This method offers a simplified, green route to this compound from a renewable source. asianpubs.org

Another sustainable strategy is the synthesis of this compound via an intermediate like diethylamine sulfate. researchgate.net This process avoids the need for high-temperature furnaces, thereby reducing energy consumption and environmental impact. researchgate.net

Furthermore, the utilization of industrial byproducts or waste streams as raw materials represents a key aspect of eco-friendly synthesis. For example, methods have been developed to produce this compound from waste sulfuric acid and straw, or from monosodium glutamate (B1630785) waste liquid. google.com These circular economy approaches not only provide a valuable product but also help in waste valorization. The use of electrodialysis metathesis, as mentioned earlier, is also considered a green technology due to its lower energy requirements and reduced pollution potential compared to conventional methods. researchgate.netacs.org

Interactive Data Table: Comparison of Synthesis Parameters

Et₂NH-H₂SO₄-H₂O System Optimization

A novel, eco-friendly approach for synthesizing this compound has been developed by optimizing the diethylamine-sulfuric acid-water (Et₂NH-H₂SO₄-H₂O) system. researchgate.netdeepdyve.com This method centers on the synthesis of diethylamine sulfate ((Et₂NH₂)₂SO₄), a key intermediate, and presents a significant advancement over traditional high-temperature furnace methods by reducing energy consumption and environmental impact. researchgate.netdeepdyve.com

Systematic analysis of the Et₂NH-H₂SO₄-H₂O system, involving various molar ratios, temperatures, and pH levels, has led to the identification of optimal conditions for producing pure diethylamine sulfate. researchgate.net Research indicates that an optimized molar ratio of Et₂NH to H₂SO₄ of 3:1 at a pH of 3.41 yields pure (Et₂NH₂)₂SO₄. researchgate.netdeepdyve.com This optimized process facilitates scalable and environmentally friendly production. researchgate.netdeepdyve.com

Under these optimized conditions, a this compound yield of approximately 78% can be achieved. researchgate.net Further treatment of the mother liquor, which involves concentrating it by evaporating about 40% of the water by weight and then crystallizing the slurry at 25°C, can recover up to 60% of the remaining solid as a complex salt of ammonium chloride and this compound. researchgate.net This brings the total yield of this compound to about 95%. researchgate.net

Table 1: Elemental Composition of Diethylamine Sulfate Intermediate

| Element | Theoretical Stoichiometry (%) | Actual Composition (%) |

| Carbon | - | 56.0 |

| Sulfur | - | 31.8 |

| Nitrogen | - | 7.0 |

| Oxygen | - | 5.3 |

Data sourced from a study on the Et₂NH-H₂SO₄-H₂O system. researchgate.netdeepdyve.com

Process Modeling and Simulation in this compound Production

Process modeling and simulation are crucial tools for optimizing the production of this compound, particularly in processes like the Glaserite process, which converts sodium sulfate waste into a valuable fertilizer. tandfonline.com Simulation software, such as SysCAD, is utilized to model and optimize multi-stage processes to maximize yield and minimize resource consumption. tandfonline.comresearchgate.net

Validation of these models is achieved by comparing simulation data with experimental results. For instance, in a two-stage glaserite process, the average absolute deviation (AAD) between experimental and simulated data for glaserite production was 6.9% in the solid phase and 5.7% in the liquid phase. For this compound production, the AAD was 5.7% in the solid phase and 2.3% in the liquid phase. tandfonline.comresearchgate.net

These validated simulations help in defining optimal operating conditions for industrial-scale production. For a process treating seven metric tons per hour of sodium sulfate, an optimized feeding strategy of 3.0 metric tons per hour of potassium chloride to the glaserite reactor and 4.5 metric tons per hour to the K₂SO₄ reactor was identified to maximize yield and reduce water demand. tandfonline.comresearchgate.net It was also determined that ambient temperatures are preferable for the K₂SO₄ reactor, as higher temperatures (50°C or above) in the glaserite reactor can significantly decrease the K₂SO₄ yield. tandfonline.com Furthermore, mathematical models have been developed to predict product concentrations, showing good agreement with experimental data. researchgate.net

Table 2: Comparison of Experimental and Simulated Data for Glaserite and this compound Production

| Product | Phase | Average Absolute Deviation (AAD) (%) |

| Glaserite | Solid | 6.9 |

| Glaserite | Liquid | 5.7 |

| This compound | Solid | 5.7 |

| This compound | Liquid | 2.3 |

Data sourced from process modeling studies. tandfonline.comresearchgate.net

Byproduct Management and Resource Recycling in K₂SO₄ Manufacturing

Sustainable production of this compound increasingly focuses on the management of byproducts and the recycling of resources. A significant area of development is the valorization of mining waste and industrial byproducts. acs.org For example, waste from lithium clay extraction, which contains this compound, can be repurposed into a high-value fertilizer. acs.org Through crystallization techniques and metathesis reactions, K₂SO₄ with over 90% purity has been successfully isolated from such waste. acs.org

A comparative life cycle assessment of two different methods—a three-step crystallization process and a two-step process with KCl metathesis—showed that the two-step process is more viable. acs.org The three-step method has a higher environmental burden due to greater water consumption linked to lower process yields. acs.org In contrast, the two-step process demonstrates improved yield and resource efficiency. acs.org

The Mannheim process, a common method for producing this compound, generates hydrogen chloride (HCl) as a byproduct. aldfrp.comimarcgroup.com Efficient management and recycling of this HCl are critical. aldfrp.com Innovations in the Mannheim process include the use of special corrosion-resistant materials, improved flue design for energy savings, and PLC automatic control systems. aldfrp.com A key aspect is the waste recovery system to recycle hydrochloric acid. aldfrp.com An "absorption-analysis" method has been developed to purify the byproduct HCl gas, making it suitable for other industrial uses, such as a raw material for PVC. google.com This process involves washing the furnace gas, absorbing the HCl in a liquid, and then analyzing it to obtain a purity of over 99%. google.com

Another approach involves the conversion of phosphogypsum, a waste product from phosphoric acid production, into this compound. researchgate.net This not only reduces the environmental impact of phosphogypsum but also creates a valuable product. researchgate.net

Potassium Sulfate in Plant Nutrition and Agricultural Systems

Mechanisms of Potassium and Sulfur Uptake and Translocation in Plants

The uptake and movement of potassium (K⁺) and sulfate (B86663) (SO₄²⁻), the constituent ions of potassium sulfate, are critical processes for plant growth and development. Plants have evolved sophisticated transport systems to acquire these essential nutrients from the soil and distribute them throughout their tissues.

Potassium is absorbed by plant roots from the soil solution primarily as the K⁺ ion. This uptake is facilitated by a variety of transport proteins, including channels and transporters, which can be categorized into high-affinity and low-affinity systems. High-affinity transporters, such as members of the HAK/KUP/KT family, are crucial when external K⁺ concentrations are low, actively pulling the ion into the root cells. Conversely, at higher soil K⁺ levels, low-affinity systems like Shaker-type channels mediate its uptake. Once inside the root, K⁺ is highly mobile and can be transported to various plant parts, including shoots, leaves, and fruits, via the xylem and phloem vascular tissues. This long-distance transport is vital for maintaining appropriate K⁺ levels in different organs to support their specific physiological functions.

Sulfur is predominantly taken up by plant roots in its inorganic form, sulfate (SO₄²⁻). This process is mediated by specific sulfate transporter proteins located in the root cell membranes. Similar to potassium, once absorbed, sulfate is transported throughout the plant via the xylem to the leaves and other sink tissues where it is required for various metabolic processes. The efficiency of both potassium and sulfur uptake and translocation is influenced by several factors, including soil type, pH, moisture, and the presence of other ions.

Potassium is the most abundant inorganic cation in plant cells, where its concentration is tightly regulated to maintain cellular homeostasis. researchgate.net Cytosolic K⁺ concentrations are typically maintained at a relatively stable level of around 100-150 mM. scirp.orgreadersinsight.net This high concentration is essential for a multitude of physiological processes. In contrast, the concentration of K⁺ in the vacuole, a large storage organelle within the plant cell, can vary more widely, ranging from 10 to 200 mM, and can even reach up to 500 mM in specialized cells like the guard cells of stomata. ekb.eg

This differential distribution of K⁺ between the cytoplasm and the vacuole is crucial for its diverse roles. The stable cytosolic K⁺ level is vital for enzymatic reactions and protein synthesis, while the variable vacuolar K⁺ concentration is a key factor in generating turgor pressure and driving cell expansion. researchgate.net The regulation of K⁺ movement across the plasma membrane and the tonoplast (the vacuolar membrane) is therefore fundamental to plant growth and its response to environmental cues. ipipotash.org

A primary role of potassium in plant cells is the activation of a vast array of enzymes, with over 60 different enzymes known to be dependent on or stimulated by K⁺. cabidigitallibrary.org These enzymes are involved in critical metabolic pathways, including photosynthesis, respiration, and the synthesis of proteins and starches. gphjournal.orgscirp.org Potassium activates these enzymes by inducing conformational changes in their structure, which exposes their active sites and allows them to bind to their substrates. cabidigitallibrary.org

Potassium's involvement in protein synthesis is fundamental. plos.org Nearly every step of this intricate process, from the transcription of the genetic code into messenger RNA to the subsequent translation into proteins, requires adequate levels of potassium. cabidigitallibrary.org Without sufficient K⁺, the synthesis of proteins is significantly impaired, leading to stunted growth and development.

Potassium plays a multifaceted role in photosynthesis, the process by which plants convert light energy into chemical energy in the form of sugars. frontiersin.org It is essential for the activation of enzymes involved in this process, including ATP synthase, which is responsible for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. cabidigitallibrary.orgscirp.orgfrontiersin.org Furthermore, K⁺ helps to maintain the pH gradient across the thylakoid membrane within chloroplasts, a critical step for ATP synthesis. ekb.eg

Beyond its role in the biochemical reactions of photosynthesis, potassium is also crucial for the transport of newly synthesized sugars (photosynthates) from the leaves (source tissues) to other parts of the plant where they are needed for growth or storage (sink tissues), such as roots, fruits, and seeds. gphjournal.orgscirp.org This long-distance transport occurs in the phloem, and adequate potassium levels are necessary to maintain the turgor pressure that drives this movement. A deficiency in potassium can lead to the accumulation of sugars in the leaves, which in turn can inhibit photosynthesis. cabidigitallibrary.org

This regulatory function of potassium is particularly evident in the functioning of stomata, the small pores on the leaf surface that control gas exchange and water loss through transpiration. scirp.orgmdpi.com The opening and closing of stomata are driven by changes in the turgor pressure of the surrounding guard cells. The influx of K⁺ into the guard cells causes them to swell and the stomata to open, allowing for the uptake of carbon dioxide for photosynthesis. mdpi.com Conversely, the efflux of K⁺ leads to a loss of turgor, causing the stomata to close and conserve water, a critical response during periods of drought. mdpi.comresearchgate.net

Beyond its role in protein structure, sulfur is also a constituent of other vital compounds, including certain vitamins like thiamine (B1217682) and biotin, and coenzyme A, which is essential for various metabolic reactions, including the synthesis and breakdown of fatty acids and the generation of energy. scirp.org Glutathione (B108866), a sulfur-containing antioxidant, plays a critical role in protecting plant cells from oxidative damage caused by environmental stresses. researchgate.netgkvsociety.com

Osmoregulation and Water Relations in Plant Cells

Impact of this compound Fertilization on Crop Physiology and Yield Parameters

The application of this compound as a fertilizer can have a significant and positive impact on various aspects of crop physiology, ultimately leading to enhanced yield and quality. By supplying both potassium and sulfur, this fertilizer addresses the specific needs of many crops for these essential nutrients.

Research has consistently demonstrated that adequate potassium nutrition, often supplied as this compound, improves a plant's ability to withstand various environmental stresses. For instance, by optimizing stomatal regulation, potassium helps plants conserve water during periods of drought, leading to improved drought resistance. scirp.orgekb.eg Furthermore, sufficient potassium levels can enhance a plant's resistance to certain diseases and pests. gphjournal.org

The application of this compound has been shown to improve a wide range of yield and quality parameters across different crops. These improvements can include increased fruit size, weight, and number; enhanced color and flavor; higher sugar content; and improved storage and shelf life. ipipotash.org The sulfur component of this compound is particularly beneficial for crops with a high sulfur demand, such as those in the Brassica family (e.g., canola and mustard) and legumes, as it is essential for protein synthesis and oil production. scirp.orgnih.gov

The following tables present data from various research studies illustrating the impact of this compound fertilization on the yield and quality parameters of several crops.

Table 1: Effect of this compound on Potato (Solanum tuberosum) Yield and Quality

| This compound Rate (kg/ha) | Marketable Tuber Yield (tons/ha) | Tuber Specific Gravity | Carbohydrate Content (%) |

|---|---|---|---|

| 0 | 21.53 | 1.065 | 16.2 |

| 150 | 25.87 | 1.070 | 17.1 |

| 300 | 29.45 | 1.078 | 18.5 |

| 450 | 31.96 | 1.085 | 19.3 |

| 600 | 32.10 | 1.086 | 19.5 |

Data adapted from a study on potato cultivation in sandy soil. gphjournal.org The application of this compound significantly increased marketable tuber yield, specific gravity, and carbohydrate content.

Table 2: Effect of this compound on Pepper (Capsicum annuum) Growth and Nutrient Content under High Temperature Stress

| This compound Treatment | Fruit Number per Plant | Fruit Weight (g) | Leaf Chlorophyll (B73375) Content (SPAD) |

|---|---|---|---|

| Control (No K₂SO₄) | 15.3 | 85.2 | 45.1 |

| Soil Application (100 kg/ha) | 18.7 | 98.5 | 49.8 |

| Foliar Application (1.5%) | 20.1 | 105.4 | 52.3 |

Data synthesized from research on pepper plants under heat stress. researchgate.netgkvsociety.com this compound application, particularly foliar spray, mitigated the negative effects of stress, leading to increased fruit number, weight, and chlorophyll content.

Table 3: Effect of this compound on Strawberry (Fragaria × ananassa) Yield and Quality

| This compound Rate (kg K₂O/ha) | Number of Fruits per Plant | Yield (T/ha) | Sugar Content (°Brix) | Titrable Acidity (g/L) |

|---|---|---|---|---|

| 100 | 25.8 | 9.3 | 6.9 | 6.5 |

| 200 | 31.2 | 11.8 | 7.8 | 7.1 |

| 300 | 37.2 | 14.0 | 8.6 | 7.4 |

| 400 | 36.5 | 13.7 | 8.5 | 7.3 |

Data from a study comparing potassium sources and rates on strawberry. scirp.orgfrontiersin.org this compound application at 300 kg K₂O/ha optimized the number of fruits, yield, sugar content, and acidity.

Table 4: Effect of Potassium Application on Indian Mustard (Brassica juncea) Yield and Oil Content

| Potassium Rate (kg K₂O/ha) | Seed Yield (q/ha) | Stover Yield (q/ha) | Oil Content (%) |

|---|---|---|---|

| 0 | 14.9 | 43.38 | 37.01 |

| 20 | 16.8 | 48.52 | 38.25 |

| 40 | 18.5 | 53.75 | 39.87 |

| 60 | 19.5 | 57.77 | 40.98 |

| 80 | 19.2 | 57.01 | 40.55 |

Data adapted from research on potassium response in mustard. Increasing potassium application up to 60 kg K₂O/ha significantly improved seed and stover yield, as well as the oil content in the seeds.

Enhancement of Crop Yield and Quality

This compound (K₂SO₄) serves as a vital source of potassium (K) and sulfur (S), two essential nutrients for plant growth, yield, and quality. cropnutrition.com Research across various crops has demonstrated the positive impact of this compound application on these parameters.

For tuber crops like potatoes, potassium is a critical nutrient influencing both yield and quality. kpluss.comipipotash.org Adequate potassium supply, often through this compound, can prevent lodging by strengthening stems, increase yield, and improve tuber quality. ipipotash.org Research has shown that increasing the application rates of this compound can lead to significant improvements in marketable tuber yield. ipipotash.org In sugarcane, the application of this compound has demonstrated a significant positive effect on plant growth and, consequently, on cane and sugar yield. researchgate.net

The benefits of this compound also extend to other crops. In faba beans, the application of this compound at the beginning of the flowering stage has been shown to significantly increase seed yield and its components. ajbasweb.com For citrus, this compound supply has been linked to increased yield, particularly in Kinnow (a citrus hybrid). cabidigitallibrary.org

Here is a summary of research findings on the effect of this compound on crop yield:

| Crop | Key Findings |

| Strawberry (cv. "San Andreas") | This compound improved the number of flowers by 16% and fruit production by 21% compared to potassium nitrate (B79036). scirp.org |

| Guava | Foliar application of this compound significantly increased fruit set, retention, and yield. ekb.eg |

| Potato | Increasing this compound rates significantly improved marketable tuber yield. ipipotash.org |

| Sugarcane | This compound application had a significant positive effect on cane and sugar yield. researchgate.net |

| Faba Bean (cv. "Nubaria 1") | Application at the beginning of the flowering stage significantly increased seed yield. ajbasweb.com |

| Kinnow (Citrus) | This compound supply has been shown to increase yield compared to muriate of potash (MOP). cabidigitallibrary.org |

Effects on Biomass Production

This compound application has been observed to positively influence biomass production in various plant species, even under stressful environmental conditions. Research on wheat grown under salt stress has shown that the application of this compound increased biomass production. researchgate.net In a study investigating the effects of different this compound concentrations on wheat under saline conditions, it was found that all application rates increased biomass, with the highest application proving most effective in maximizing biomass in a saline environment. researchgate.net

In the context of aquatic plants, the effect of this compound on the biomass production of azolla has been studied. researchpublish.com Among different potassium fertilizers, this compound was found to be superior in enhancing the biomass of azolla. researchpublish.com This enhanced growth is potentially due to the presence of sulfur in the fertilizer, which is also an essential nutrient for plant growth. researchpublish.com

Studies on grapevines, however, have shown varied results. While some potassium fertilizers like potassium nitrate and complex fertilizers increased the biomass of grapevine plants, treatments with this compound did not show a significant effect on biomass in one particular study. mdpi.com This suggests that the effect of potassium fertilizers on biomass can be species-specific and may be influenced by other factors.

Influence on Dry Matter and Starch Content

This compound plays a significant role in influencing the dry matter and starch content of several important crops, particularly potatoes. kpluss.comnih.gov The form of potassium fertilizer used can have a notable impact on these quality parameters. yaracanada.ca

In potato production, fertilization with this compound generally leads to a higher dry matter content in tubers compared to potassium chloride (KCl). kpluss.comyaracanada.cayara.com.au This is often attributed to the negative effect of the chloride ion in KCl on tuber dry matter. yaracanada.cayara.com.au A higher dry matter content is a desirable trait for processing potatoes, as it contributes to better fry color. yaracanada.cayara.com.au Furthermore, a favorable starch-to-protein ratio, which is promoted by sulfate-based potassium fertilization, results in a more savory and strong flavor in table potatoes. kpluss.com

The use of potassium chloride has been observed to reduce the starch content in potatoes when compared to this compound. kpluss.comnih.gov This reduction is thought to be caused by chloride ions hindering the transport of carbohydrates from the leaves to the tubers. kpluss.com In some studies, KCl treatment reduced starch content by 9%–14%, whereas K₂SO₄ application resulted in a smaller reduction of 4%–10% compared to unfertilized controls. frontiersin.org The reduction in starch content after storage was also more pronounced in tubers that had been fertilized with KCl. nih.govfrontiersin.org

The following table summarizes the comparative effects of this compound and potassium chloride on potato tuber quality:

| Parameter | This compound (SOP) | Potassium Chloride (MOP) |

| Dry Matter Content | Generally higher. kpluss.comyaracanada.cayara.com.au | Generally lower due to the negative effect of chloride. yaracanada.cayara.com.au |

| Starch Content | Promotes higher starch content. kpluss.comneliti.com | Can reduce starch content by hindering carbohydrate transport. kpluss.comnih.gov |

| Flavor (Table Potatoes) | Contributes to a savory, strong flavor. kpluss.com | Can lead to a more watery tuber with less flavor. kpluss.com |

It is important to note that the response to different potassium sources can be cultivar-specific, and environmental conditions can also play a role. nih.gov

Impact on Mineral Nutrient Profiles in Forage Crops

The application of this compound can significantly influence the mineral nutrient profile of forage crops. A study on sorghum forage demonstrated that increasing levels of this compound fertilizer led to notable changes in the concentration of several key minerals. journalijpss.comresearchgate.net

Specifically, the application of this compound significantly increased the nitrogen and potassium content of the sorghum forage. journalijpss.comresearchgate.net The nitrogen content rose from 1.4% in the control group to 2.14% at the highest application rate, while the potassium content also showed a significant increase. journalijpss.comresearchgate.net

Conversely, the magnesium content in the forage decreased as the level of this compound fertilization increased. journalijpss.com The application of this compound also had a significant effect on the concentrations of the micronutrients copper, manganese, and zinc. journalijpss.comresearchgate.net

Correlation analysis from the study revealed a significant positive correlation between the potassium concentration in the forage and its nitrogen content. journalijpss.comresearchgate.net On the other hand, there was a significant negative correlation between potassium and both phosphorus and magnesium. journalijpss.comresearchgate.net No significant correlation was observed between potassium and ash, nitrate, calcium, sodium, copper, and manganese. journalijpss.comresearchgate.net

These findings suggest that the use of this compound can enhance the quality of sorghum forage by increasing its nitrogen and potassium content. journalijpss.comresearchgate.net

The following table summarizes the impact of this compound fertilization on the mineral profile of sorghum forage:

| Mineral | Effect of Increasing this compound Application |

| Nitrogen (N) | Significant Increase. journalijpss.comresearchgate.net |

| Potassium (K) | Significant Increase. journalijpss.comresearchgate.net |

| Magnesium (Mg) | Decrease. journalijpss.com |

| Copper (Cu) | Significant Effect. journalijpss.comresearchgate.net |

| Manganese (Mn) | Significant Effect. journalijpss.comresearchgate.net |

| Zinc (Zn) | Significant Effect. journalijpss.comresearchgate.net |

| Phosphorus (P) | Negative correlation with K. journalijpss.comresearchgate.net |

| Calcium (Ca) | No significant correlation with K. journalijpss.comresearchgate.net |

| Sodium (Na) | No significant correlation with K. journalijpss.comresearchgate.net |

| Nitrate (NO₃) | No significant effect. journalijpss.comresearchgate.net |

Comparative Studies with Other Potassium Sources (e.g., KCl)

Comparative studies between this compound (SOP) and potassium chloride (MOP) are crucial for determining the most suitable potassium source for different crops and soil conditions. The primary differences in their effects on plants stem from the accompanying anion—sulfate (SO₄²⁻) or chloride (Cl⁻)—and their respective salt indices. ipipotash.orgnutrien-ekonomics.com

Chloride Sensitivity of Crops

Many plant species are sensitive to high concentrations of chloride. kpluss.comresearchgate.net For these crops, the use of this compound is often preferred over potassium chloride. kpluss.comnutrien-ekonomics.com Chloride-sensitive crops include a variety of fruits, vegetables, and specialty crops such as potatoes, tobacco, citrus fruits, berries, and beans. cabidigitallibrary.orgkpluss.comacefertilizer.com

The accumulation of chloride in sensitive plants can lead to toxicity, resulting in symptoms like limited growth and leaf necrosis. cabidigitallibrary.org In potatoes, for example, which are considered chloride-sensitive, the application of potassium chloride can reduce starch content and dry matter, impacting tuber quality. kpluss.comnih.govfrontiersin.org This is because chloride ions can interfere with the transport of carbohydrates from the leaves to the tubers. kpluss.com

In contrast, some crops are considered chloride-loving or chloride-tolerant, including sugar beet, celery, and cereals. cabidigitallibrary.orgkpluss.comintrepidpotash.com For these crops, potassium chloride can be a suitable and more economical potassium source. kpluss.comkpluss.com

The following table provides a general classification of crops based on their chloride sensitivity:

| Sensitivity Level | Crops |

| Chloride-Sensitive | Starch and grafting potatoes, tobacco, red currant, gooseberry, raspberry, hops, strawberry, blackberry, blueberry, mango, citrus, pepper, chili, avocado, cashew, almond, cocoa, peach, pome and stone fruit (especially sweet cherry), bush bean, broad bean, cucumber, melon, onion, lettuce, early vegetables, greenhouse crops, conifers, flowers, and ornamentals. kpluss.com |

| Partially Chloride-Tolerant | Table potatoes, seed potatoes. kpluss.com |

| Chloride-Tolerant | Cereals, oilseed rape, soybean, cotton, banana. cabidigitallibrary.org |

| Chloride-Loving | Sugar beet, fodder beet, celery, asparagus, chard. kpluss.com |

Salt Index and Soil Salinity Management

The salt index of a fertilizer is a measure of the salt concentration it induces in the soil solution. milorganite.comandersonsplantnutrient.com Fertilizers with a high salt index can increase soil salinity, which can interfere with a plant's ability to take up water. nutrien-ekonomics.commilorganite.com

In soils prone to salinity or when irrigating with water that has a high chloride content, the use of this compound is recommended to minimize the risk of salt stress and chloride toxicity. cabidigitallibrary.org The lower salt index of this compound makes it a safer option for fertigation and for application near seeds, where high salt concentrations can inhibit germination and damage seedlings. cabidigitallibrary.organdersonsplantnutrient.com

The following table compares the salt indices of this compound and potassium chloride:

| Fertilizer | Chemical Formula | Salt Index |

| Potassium Chloride (MOP) | KCl | 116 nutrien-ekonomics.commilorganite.com |

| This compound (SOP) | K₂SO₄ | 46 nutrien-ekonomics.commilorganite.com |

The choice between this compound and potassium chloride should, therefore, consider the specific crop's chloride sensitivity, the existing soil salinity, and the chloride content of the irrigation water to ensure optimal crop production and maintain soil health.

This compound in Abiotic Stress Mitigation in Plants

This compound plays a crucial role in helping plants withstand various environmental challenges known as abiotic stresses. These non-living factors, such as drought, salinity, and extreme temperatures, can significantly hinder plant growth and productivity. An adequate supply of potassium, provided in the form of this compound, enhances the plant's resilience to these stressors.

Drought Stress Resilience and Water Use Efficiency

Potassium is a key nutrient in managing a plant's water relations, and its availability is critical for survival and productivity under drought conditions. mdpi.com this compound application helps plants maintain turgor pressure within their cells, which is essential for structural integrity and growth, even when water is scarce. mdpi.comcropnutrition.com It achieves this by acting as an important osmoticum, helping to regulate the water potential within the plant's tissues. mdpi.com

One of the most significant roles of potassium is in the regulation of stomata, the small pores on the leaf surface that control gas exchange and water loss through transpiration. cropaia.com When potassium levels are adequate, guard cells surrounding the stomata can effectively manage their opening and closing. cropaia.com In times of water deficit, potassium ions are released from the guard cells, causing them to lose turgor and close the stomatal pores, thus minimizing water loss. cropaia.com This improved stomatal control enhances the plant's water use efficiency, meaning more biomass can be produced for each unit of water consumed. mdpi.comcropaia.com

Research has demonstrated that plants with sufficient potassium fertilization exhibit better resilience to drought. cropaia.com They can maintain higher relative water content in their leaves and show improved recovery after a period of drought stress. dergipark.org.trresearchgate.net Furthermore, adequate potassium nutrition supports robust root development, enabling plants to explore a larger soil volume and access deeper water reserves. cropaia.comnih.gov This enhanced root system, combined with efficient stomatal regulation, contributes significantly to a plant's ability to withstand periods of low water availability. cropaia.com

A study on maize under drought stress showed that foliar application of this compound (2%) led to a more than 10% improvement in the photosynthetic rate compared to the control group. mdpi.com

Interactive Data Table: Effect of this compound on Maize Under Drought Stress

| Parameter | Condition | Control (No K₂SO₄) | 2% K₂SO₄ Foliar Spray |

| Photosynthetic Rate | Well-Watered | Higher than Stressed | ~10% increase vs. Control |

| Photosynthetic Rate | Drought-Stressed | Lower than Well-Watered | ~10% increase vs. Control |

| Proline Content | Drought-Stressed | Increased | Further increased |

| Relative Water Content | Drought-Stressed | Decreased | Increased vs. Control |

Salt Stress Tolerance and Ion Homeostasis

High concentrations of salts in the soil, a condition known as salinity stress, can be detrimental to plant growth. Salinity creates osmotic stress, making it difficult for plants to absorb water, and can lead to the accumulation of toxic ions, particularly sodium (Na⁺) and chloride (Cl⁻). oup.commdpi.com this compound application can help mitigate these effects by influencing the plant's ion homeostasis, which is the maintenance of a stable internal ionic environment. mdpi.comresearchgate.net

A critical aspect of salt tolerance is the plant's ability to maintain a high potassium-to-sodium (K⁺/Na⁺) ratio within its cells. scielo.br Sodium ions can compete with potassium for uptake by the roots and can inhibit the function of many enzymes that require potassium. scielo.br By ensuring an adequate supply of potassium, this compound helps to maintain this crucial ratio, supporting normal metabolic functions even in saline conditions. mdpi.comscielo.br

Potassium also plays a role in the osmotic adjustment of plant cells under salt stress. mdpi.com By accumulating potassium ions in the vacuole, the plant can lower its internal water potential, which helps to maintain water uptake from saline soil. oup.com The Salt Overly Sensitive (SOS) signaling pathway, a key mechanism in plant salt tolerance, is involved in regulating the transport and homeostasis of both sodium and potassium ions. mdpi.com This pathway helps to extrude excess sodium from the cells while retaining potassium. mdpi.com

Research indicates that the application of potassium can improve the growth and yield of various crops grown in saline soils by enhancing their physiological and biochemical attributes. researchgate.net

High-Temperature Stress Alleviation

High temperatures can cause significant damage to plant cells and disrupt metabolic processes. This compound application has been shown to alleviate the negative impacts of heat stress and enhance plant resistance. dergipark.org.trresearchgate.netdergipark.org.tr One of the ways potassium helps is by contributing to the maintenance of cellular functions, such as enzyme activation and protein synthesis, which can be impaired by high temperatures. researchgate.net

Interactive Data Table: Effect of this compound on Pepper Plants Under High-Temperature Stress

| Parameter | Treatment | Observation |

| Nutrient Concentration | This compound Application | Increased Nitrogen (N) and Potassium (K) |

| Chlorophyll Content | This compound Application | Increased |

| Relative Water Content | This compound Application | Increased |

| Visual Damage | This compound Application | Decreased |

| Membrane Damage | This compound Application | Decreased |

Activation of Antioxidant Defense Systems

Abiotic stresses, including drought, salinity, and high temperatures, often lead to the overproduction of reactive oxygen species (ROS) in plants. mdpi.comresearchgate.nettechscience.com ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant damage to cellular components like lipids, proteins, and DNA, a condition known as oxidative stress. mdpi.comtechscience.com

Plants possess a sophisticated antioxidant defense system to scavenge these harmful ROS. This system includes both enzymatic components, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), and non-enzymatic antioxidants like ascorbic acid (AsA) and glutathione (GSH). researchgate.nettechscience.com

Potassium plays a vital role in enhancing this antioxidant defense system. mdpi.comtechscience.com Adequate potassium nutrition helps to activate and up-regulate the activity of these antioxidant enzymes. techscience.comnih.gov By doing so, it helps to maintain a balance between ROS production and scavenging, thus protecting the plant from oxidative damage. mdpi.comtechscience.com Research has shown that potassium supplementation in wheat under drought stress led to a decrease in stress markers like malondialdehyde (an indicator of lipid peroxidation) and hydrogen peroxide, while enhancing the antioxidant defense system. techscience.com Potassium is known to activate over 60 enzymes within the plant, and its role in protein synthesis is crucial for producing the enzymes needed for stress defense. researchgate.netnih.gov

Advanced Fertilizer Formulations and Application Strategies

To maximize the benefits of this compound, various advanced fertilizer formulations and application strategies have been developed. These methods aim to deliver potassium to the plant more efficiently, especially during critical growth stages or when soil application is less effective.

Foliar Application Techniques

Foliar application is a method of supplying nutrients to plants by spraying a liquid fertilizer solution directly onto their leaves. usda.govcropnutrition.comincitecpivotfertilisers.com.au This technique can be particularly effective for rapidly correcting nutrient deficiencies and for providing supplemental nutrition during periods of high demand or when root uptake is limited, such as under drought or saline conditions. mdpi.comincitecpivotfertilisers.com.au

This compound is a suitable source of potassium for foliar sprays. usda.govcropnutrition.com It provides both potassium and sulfur, another essential nutrient for plant growth. cropnutrition.com For foliar application, finely ground particles of this compound are dissolved in water to create a solution. usda.gov This method allows for the rapid absorption and transport of potassium within the leaf tissues, leading to a quick plant response. mdpi.com

Controlled-Release and Enhanced-Efficiency Formulations

To improve nutrient use efficiency and minimize potential environmental losses, controlled-release and enhanced-efficiency formulations of this compound have been developed. These innovative fertilizers are designed to release potassium and sulfur to the plant in a gradual and predictable manner, better matching the crop's nutrient uptake pattern throughout its growth cycle. alliednutrients.comalliednutrients.com

Enhanced-efficiency fertilizers may also involve the incorporation of additives or specific manufacturing processes to regulate nutrient release. scielo.br For instance, potassium chloride, a more common potash fertilizer, has been compacted with additives to create a slow-release product. scielo.br These technologies aim to reduce the frequency of fertilizer application, which can lead to savings in labor, fuel, and equipment costs. alliednutrients.comalliednutrients.com

Research has shown that enhanced-efficiency potassium sources can lead to increases in crop yield. For example, studies on maize have demonstrated yield increases ranging from 4.3% to 7.1% with the use of enhanced-efficiency potassium fertilizers compared to conventional sources. scielo.br These formulations are particularly beneficial for promoting turf recovery after aeration and for supporting long-term plant health. alliednutrients.comalliednutrients.com

Table 1: Examples of Controlled-Release this compound Formulations

| Product Type | Coating Technology | Release Longevity | Key Benefits |

| Polymer Coated SOP | Resin-Coating | 1-4 months | Gradual nutrient release, prevents nutrient fixation, safe for chloride-sensitive crops. icl-growingsolutions.comicl-growingsolutions.com |

| TTRK™ | Advanced Polymer Coating | Up to 90 days | Supports turf recovery, enhances resilience to stress, reduces application frequency. alliednutrients.comalliednutrients.com |

Precision Nutrient Management and Site-Specific Application

Precision nutrient management aims to optimize fertilizer inputs by applying the right source of nutrient, at the right rate, at the right time, and in the right place. This approach is crucial for maximizing the efficiency of this compound and other fertilizers, leading to improved crop yields and quality while minimizing environmental impact. justagriculture.in

The application of this compound can be tailored to specific crop needs and soil conditions. For instance, its use is preferred for chloride-sensitive crops like tobacco, fruits, and vegetables. decachem.comwikipedia.org In soils prone to salinity, the lower salt index of this compound makes it a more suitable option compared to other potash fertilizers like potassium chloride. eos.comcropnutrition.com

Modern agricultural technologies play a significant role in the precision application of this compound. eos.com Digital farming platforms that utilize geo-referenced soil data allow for variable rate applications, ensuring that fertilizer is applied only where it is needed and in the appropriate amounts. eos.com This site-specific approach prevents over-application, which can lead to nutrient imbalances in the soil. decachem.com

Fertigation, the application of soluble fertilizers through an irrigation system, is another precise method for delivering this compound to crops. tessenderlokerley.com This technique allows for the timely application of nutrients directly to the root zone, enhancing uptake efficiency. tessenderlokerley.com this compound's solubility makes it suitable for various irrigation systems, including drip, micro-sprinkler, and pivot systems. tessenderlokerley.com

Interactions with Soil Microbiology and Nutrient Cycling

Potassium Solubilizing Microorganisms (KSMs) and K Availability

While a significant amount of potassium exists in the soil, over 90% of it is in insoluble forms within rocks and silicate (B1173343) minerals, making it unavailable for plant uptake. researchgate.net A diverse group of soil microorganisms, known as potassium solubilizing microorganisms (KSMs), plays a vital role in making this fixed potassium available to plants. researchgate.netresearchgate.net These beneficial bacteria and fungi can solubilize potassium-bearing minerals, converting the insoluble potassium into a soluble form that plants can readily absorb. researchgate.net

The primary mechanisms by which KSMs release potassium include the production of organic acids, chelation, and exchange reactions. Organic acids, such as citric acid, oxalic acid, and tartaric acid, can lower the pH of the surrounding soil and chelate the cations bound to the mineral surface, leading to the release of potassium ions. d-nb.info

Several genera of bacteria have been identified as effective potassium solubilizers, including Bacillus, Pseudomonas, Enterobacter, and Burkholderia. frontiersin.org Fungi such as Aspergillus and Penicillium are also known to contribute to this process. researchgate.net The application of KSMs as biofertilizers is considered a sustainable alternative to chemical fertilizers, as it can enhance soil health and crop yield without the negative environmental impacts associated with agrochemicals. researchgate.net

Table 2: Examples of Potassium Solubilizing Microorganisms (KSMs)

| Microorganism Type | Genera | Mechanism of Action |

| Bacteria | Bacillus, Pseudomonas, Enterobacter, Burkholderia | Production of organic acids, chelation, exchange reactions. frontiersin.org |

| Fungi | Aspergillus, Penicillium | Production of organic acids to weather minerals. researchgate.net |

Research has demonstrated the positive effects of inoculating crops with KSMs. Studies have shown significant enhancements in seed germination, plant growth, and potassium uptake in various crops. d-nb.info For example, the integration of rock materials with KSMs has been found to increase potassium availability by 13% to 15%.

Impact on Soil Nutrient Dynamics and Competition with Other Cations

The application of this compound can influence the dynamics of other nutrients in the soil and their availability to plants. As a source of both potassium (K⁺) and sulfate (SO₄²⁻), it can interact with other positively charged ions (cations) and negatively charged ions (anions) in the soil solution and on the cation exchange complex.

Potassium ions (K⁺) compete with other essential cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), for uptake by plant roots and for binding sites on soil particles. mofga.orgwsu.edu The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, influences this competition. mofga.org In soils with a high concentration of competing cations, the uptake of potassium can be reduced. pioneer.com Conversely, an over-application of this compound can lead to an excess of potassium in the soil, potentially inhibiting the absorption of calcium and magnesium by plants. decachem.com

The sulfate component of this compound can also affect soil nutrient dynamics. In some cases, the application of sulfate-containing fertilizers can influence the availability of other nutrients. For instance, studies on grapevines have shown that this compound application can increase the total phosphorus content in the plant. mdpi.com

Furthermore, the form of potassium fertilizer can impact soil pH and the availability of other nutrients. While some complex fertilizers may decrease soil pH, studies have indicated that this compound treatments often have no significant effect on soil pH. mdpi.com The application of this compound has been shown to increase the concentration of available phosphorus and potassium in the soil. mdpi.com

Material Science and Advanced Applications of Potassium Sulfate

Crystallization Processes and Crystal Engineering Research

The controlled crystallization of potassium sulfate (B86663) (K₂SO₄) is crucial for its various industrial applications, influencing properties such as purity, particle size, and morphology. mdpi.com Research in this area focuses on understanding and manipulating the crystallization process to achieve desired crystal characteristics.

K₂SO₄ Crystal Growth from Aqueous Solutions

The growth of potassium sulfate crystals from aqueous solutions is a widely studied and utilized method. uobaghdad.edu.iq A common and straightforward technique is the slow evaporation method, where a saturated solution of K₂SO₄ in distilled water is allowed to evaporate at room temperature. uobaghdad.edu.iq To ensure complete dissolution, the solution is often stirred for several hours and heated. uobaghdad.edu.iq This process can yield colorless and transparent single crystals of good quality. uobaghdad.edu.iq

The growth of K₂SO₄ crystals is influenced by several factors, including the degree of supersaturation, the type of solvent, and the presence of impurities. uobaghdad.edu.iq Supersaturation is the primary driving force for both nucleation and crystal growth. americanpharmaceuticalreview.com Controlling the level of supersaturation is key to managing the final crystal attributes. americanpharmaceuticalreview.com For instance, higher supersaturation levels can lead to high nucleation rates, resulting in smaller and less uniform crystals. semanticscholar.org